2,4-Diamino-6-chloropyrimidine-5-carbaldehyde
Overview
Description
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral to many biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is quenched with ice water and hydrolyzed at elevated temperatures to yield the target compound . Another method involves using alcohols to quench the reaction, followed by neutralization with ammonia water .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate can reach up to 82%, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines and alkoxides.
Condensation Reactions: These reactions can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination.
Ammonia Water: Used for neutralization.
Ethyl Acetate: Used for extraction and purification.
Major Products
The major products formed from these reactions include various substituted pyrimidines and fused heterocyclic compounds .
Scientific Research Applications
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the synthesis of anti-tubercular agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Intermediates: It is a versatile intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A precursor in the synthesis of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Another chlorinated pyrimidine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H4,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYLFSXNGBELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295639 | |
Record name | 2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-20-0 | |
Record name | NSC103519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-diamino-6-chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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